Tenacissoside H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tenacissoside H (TH) is a monomer extracted from the dried stem of Marsdenia tenacissima, a Chinese medicinal herb . It exhibits biological activity with heat-clearing and detoxifying properties, relieving coughs and asthma, and exerting anticancer and anti-HIV effects . It has also been confirmed to have antitumor effects .

Synthesis Analysis

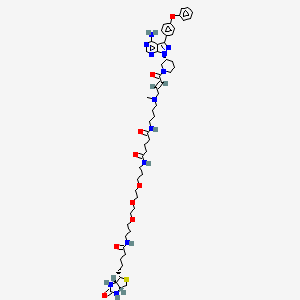

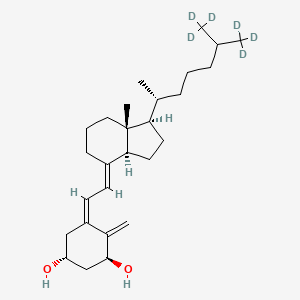

The metabolic characteristics of Tenacissoside H have been studied in human liver microsomes using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry . Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside H in human liver microsomes .Molecular Structure Analysis

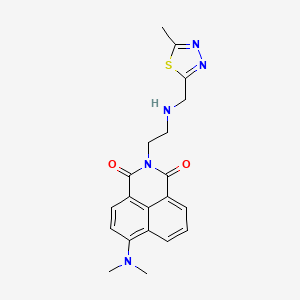

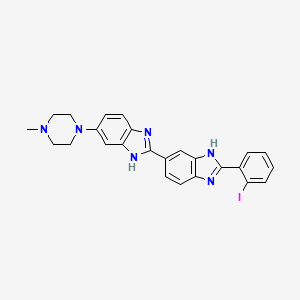

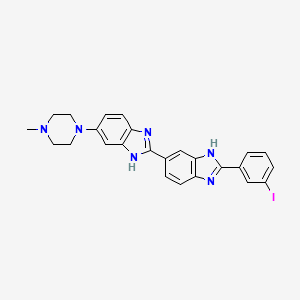

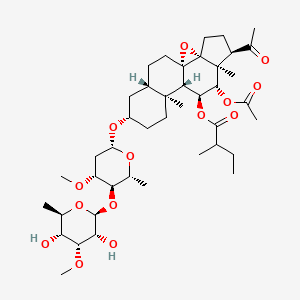

The molecular formula of Tenacissoside H is C42H66O14 . Its molecular weight is 795.0 g/mol . The structure of Tenacissoside H has been depicted in various scientific diagrams .Chemical Reactions Analysis

Hydroxylation reactions were found to be the major metabolic pathway of Tenacissoside H in human liver microsomes . This metabolic profiling provides valuable information for further understanding the anti-tumor activity of Marsdenia tenacissima .科学的研究の応用

Antitumor Effects

Tenacissoside H (TDH) is a Chinese medicine monomer extracted from Marsdenia tenacissima extract (MTE), which has been confirmed to have antitumor effects . The exact mechanism of its antitumor effects is still under investigation .

Apoptosis Induction

TDH has been found to induce apoptosis in colon cancer cells . The apoptosis rate was analyzed with Annexin V-FITC/PI double-staining method .

Inhibition of Cell Migration

TDH inhibits the migration of colon cancer cells . The effect of TDH on induction of apoptosis and inhibition of migration in LoVo cells decreased significantly after activating the PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways with agonists .

Downregulation of GOLPH3 Gene Expression

TDH downregulates the expression of the GOLPH3 gene in colon cancer cells . Overexpression of the GOLPH3 gene increased the expression of key proteins in PI3K/AKT/mTOR and Wnt/ β -catenin signaling pathways and blocked the antitumor activity of TDH .

Anti-inflammatory Effects

TDH exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish .

作用機序

Tenacissoside H has been found to induce autophagy and enhance radiosensitivity of hepatocellular carcinoma cells by attenuating the activation of the PI3K/Akt/mTOR signaling pathway . Inhibition of the PI3K pathway abolished the anti-tumor effects of Tenacissoside H in hepatocellular carcinoma cells .

Safety and Hazards

特性

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSFCYYMBMDMOU-ZIAOJATMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。